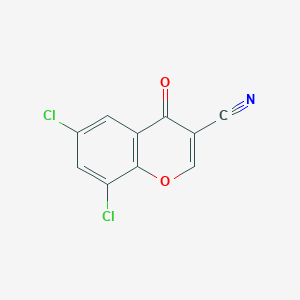

6,8-Dichloro-3-cyanochromone

Description

The exact mass of the compound 6,8-Dichloro-3-cyanochromone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6,8-Dichloro-3-cyanochromone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dichloro-3-cyanochromone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2NO2/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERQUFAYRCSXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352909 | |

| Record name | 6,8-Dichloro-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72798-32-4 | |

| Record name | 6,8-Dichloro-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dichloro-3-cyanochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,8-Dichloro-3-cyanochromone CAS 72798-32-4

An In-depth Technical Guide to 6,8-Dichloro-3-cyanochromone (CAS 72798-32-4)

Executive Summary

6,8-Dichloro-3-cyanochromone is a highly functionalized heterocyclic compound built upon the privileged chromone scaffold. Its unique electronic properties, imparted by two chlorine atoms, a nitrile group, and a conjugated ketone, make it a valuable and reactive intermediate in synthetic chemistry. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, and a detailed exploration of its current and potential applications. Primarily utilized as a building block, this molecule serves as a critical starting point for the development of advanced materials, agrochemicals, and novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic versatility and biological potential of this compound.

The Chromone Scaffold: A Foundation of Pharmacological Privilege

The chromone (4H-chromen-4-one) core is a recurring motif in a vast number of natural products and synthetic molecules, endowing them with a broad spectrum of biological activities.[3][4] This benzo-γ-pyrone skeleton is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets, making it an attractive framework for drug design.[5] Derivatives have demonstrated pharmacological potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents.[4] The specific substitution pattern on the chromone ring system plays a critical role in modulating this activity, allowing for the fine-tuning of a molecule's therapeutic properties.[5] The subject of this guide, 6,8-dichloro-3-cyanochromone, is a synthetically-derived variant engineered for high reactivity and potential as a precursor to novel bioactive compounds.

Physicochemical and Structural Properties

6,8-Dichloro-3-cyanochromone is a white crystalline solid at room temperature.[1][6] The incorporation of electron-withdrawing chlorine atoms at the 6 and 8 positions, combined with the cyano group at the 3 position, significantly influences the molecule's reactivity and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 72798-32-4 | [1] |

| Molecular Formula | C₁₀H₃Cl₂NO₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| IUPAC Name | 6,8-dichloro-4-oxochromene-3-carbonitrile | [2] |

| Synonyms | 3-Cyano-6,8-dichlorochromone | [7] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 169-180 °C | [1][6][8] |

| Purity | ≥ 98% (HPLC) | [1] |

| SMILES | C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Cl)Cl | [2] |

| InChI Key | YERQUFAYRCSXEQ-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of 6,8-dichloro-3-cyanochromone is not explicitly detailed in publicly available literature. However, a robust and logical synthetic route can be designed based on well-established transformations of substituted 2-hydroxyacetophenones, which are common precursors for chromone synthesis.[9]

Proposed Synthetic Pathway

The most logical pathway involves a two-step process starting from 2-hydroxy-3,5-dichloroacetophenone. The first step is a Vilsmeier-Haack formylation to construct the 3-formylchromone intermediate, followed by conversion of the aldehyde to a nitrile.

Figure 1: Proposed two-step synthesis workflow for 6,8-dichloro-3-cyanochromone.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative methodology derived from standard procedures for chromone synthesis.[9] Researchers should perform their own optimization.

Step 1: Synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-hydroxy-3,5-dichloroacetophenone (1 equivalent) in DMF or a suitable solvent like dichloromethane and add it dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate of the 3-formylchromone intermediate will form.

-

Purification: Filter the crude solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the pure intermediate.

Step 2: Synthesis of 6,8-Dichloro-3-cyanochromone

-

Reaction Setup: In a round-bottom flask, suspend the 6,8-dichloro-3-formylchromone intermediate (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a solvent such as formic acid or pyridine.

-

Dehydration/Conversion: Heat the mixture to reflux for 2-4 hours. The aldehyde is converted to an oxime, which then dehydrates in situ to the nitrile.

-

Workup: After cooling, pour the reaction mixture into cold water. The product will precipitate out of the solution.

-

Final Purification: Filter the solid product, wash with water, and dry. Recrystallization from a solvent system like ethanol/water or purification via column chromatography will yield the final, high-purity 6,8-dichloro-3-cyanochromone.[1]

Spectroscopic Characterization

While specific high-resolution spectra for 6,8-dichloro-3-cyanochromone are not widely published, characterization would rely on standard analytical techniques. The expected spectral features can be inferred from the unsubstituted analogue, chromone-3-carbonitrile.[9]

| Technique | Unsubstituted Analogue Data (Chromone-3-carbonitrile)[9] | Expected Features for 6,8-Dichloro-3-cyanochromone |

| IR (ν_max/cm⁻¹) | 2239 (C≡N), 1658 (C=O) | Sharp C≡N stretch (~2240 cm⁻¹), strong C=O stretch (~1660 cm⁻¹), C-Cl stretches in the fingerprint region. |

| ¹H NMR (DMSO-d₆) | δ 9.26 (s, 1H, H-2), 8.08 (dd, 1H, H-5), 7.91 (m, 1H, H-7), 7.76 (d, 1H, H-6), 7.60 (dt, 1H, H-8) | δ ~9.3 (s, 1H, H-2), δ ~8.0-8.2 (d, 1H, H-5 or H-7), δ ~7.8-8.0 (d, 1H, H-5 or H-7). The aromatic protons will appear as doublets due to splitting only from each other. |

| ¹³C NMR (DMSO-d₆) | δ 172.99 (C-4), 165.86 (C-2), 113.66 (CN), 101.49 (C-3) | Carbon signals for C-6 and C-8 will be significantly downfield due to deshielding from chlorine. The carbonyl (C-4) and nitrile (CN) carbons will be readily identifiable. |

| Mass Spec (MS) | - | Expected molecular ion peak (M⁺) at m/z 239 and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. |

Chemical Reactivity and Synthetic Utility

The chemical architecture of 6,8-dichloro-3-cyanochromone makes it a versatile synthetic intermediate. The chromone ring is electron-deficient due to the influence of the carbonyl group, the cyano group, and the two chlorine atoms. This electronic profile dictates its reactivity, primarily as an electrophile.

Figure 2: Key sites of chemical reactivity on the 6,8-dichloro-3-cyanochromone scaffold.

The primary applications of this compound stem from its ability to act as a building block for more complex molecules.[1]

-

Heterocycle Synthesis: The C2-C3 double bond is susceptible to Michael addition, and the C4-carbonyl can undergo condensation reactions. This allows the molecule to be a precursor for fused heterocyclic systems like chromenopyridines, which also possess significant biological activity.[10]

-

Functional Group Interconversion: The cyano group at the C-3 position is a versatile handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, greatly expanding the synthetic possibilities.[9]

Biological Significance and Therapeutic Potential

While 6,8-dichloro-3-cyanochromone is primarily an intermediate, its structural motifs are found in many potent bioactive molecules. Its value in drug discovery lies in providing a rigid, dichlorinated core that can be elaborated to target specific biological pathways.[2]

Postulated Mechanisms of Action

The combination of the chromone core, halogen substituents, and a cyano group suggests potential for inhibiting several key enzyme families implicated in disease.

-

Kinase Inhibition: The 3-cyano group is a feature found in numerous kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of a target kinase.[11][12] Derivatives of 6,8-dichloro-3-cyanochromone could be designed to target kinases involved in cancer cell proliferation, such as EGFR or BRAF.[12]

-

Topoisomerase Inhibition: Halogenated chromone derivatives have been investigated as potential topoisomerase inhibitors.[13] These enzymes are critical for managing DNA topology during replication, and their inhibition is a validated anti-cancer strategy. The planar structure of the chromone core is suitable for intercalation with DNA, while appended side chains could interact with the enzyme itself.

Figure 3: Diagram illustrating the hypothetical mechanism of a 6,8-dichloro-3-cyanochromone derivative as a kinase inhibitor.

Applications in Drug Discovery Programs

The compound is commercially marketed as a key intermediate for synthesizing pharmaceuticals with potential anti-inflammatory and anti-cancer activities.[1][2]

-

Oncology: The potential to generate libraries of kinase or topoisomerase inhibitors makes this a valuable starting material for oncology research.[13]

-

Inflammation: Chromone derivatives have a long history as anti-inflammatory agents. This scaffold can be used to develop inhibitors of enzymes like lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways.

Utility in Materials Science and Agrochemicals

Beyond pharmaceuticals, the rigid, planar, and electron-deficient nature of 6,8-dichloro-3-cyanochromone makes it useful in other chemical industries.

-

Dyes and Pigments: The chromone system is a chromophore. Further derivatization can lead to the creation of novel fluorescent dyes and stable organic pigments for advanced materials, including polymers and coatings.[1][2]

-

Agrochemicals: It is cited as a building block for formulating agrochemicals, likely for pest control, leveraging the known biocidal properties of related heterocyclic compounds.[2]

Conclusion and Future Outlook

6,8-Dichloro-3-cyanochromone (CAS 72798-32-4) is more than a simple chemical; it is a highly engineered platform for innovation. Its value is rooted in its synthetic accessibility and the strategic placement of reactive functional groups on a pharmacologically privileged core. For the medicinal chemist, it offers a robust starting point for creating libraries of potential kinase or topoisomerase inhibitors. For the materials scientist, it provides a stable, tunable core for developing new functional dyes. Future research will likely focus on exploiting its reactivity to build novel, complex heterocyclic systems and screening these new chemical entities against a wider array of biological targets to unlock their full therapeutic and commercial potential.

References

- Vertex AI Search. (n.d.). Synthesis of chromone-3-carbonitrile from chromone-3-carbaldehyde derivatives.

- Chem-Impex. (n.d.). 6,8-Dichloro-3-cyanochromone.

- J&K Scientific LLC. (n.d.). 6,8-Dichloro-3-cyanochromone | 72798-32-4.

- Semantic Scholar. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides.

- MDPI. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives.

- P&S Chemicals. (n.d.). Product information, 6,8-Dichloro-3-cyanochromone.

- ChemicalBook. (2023, June 8). 6,8-DICHLORO-3-CYANOCHROMONE | 72798-32-4.

- ChemicalBook. (n.d.). 6,8-DICHLORO-3-CYANOCHROMONE Two Chongqing Chemdad....

- Chem-Impex. (n.d.). 6,8-Dicloro-3-cianocromona.

- Chemsrc. (n.d.). 6,8-dichloro-3-cyanochromone | CAS#:72798-32-4.

- European Journal of Chemistry. (2013, September 30). 3-Formylchromones as diverse building blocks in heterocycles synthesis.

- ChemWhat. (n.d.). 6,8-DICHLORO-3-CYANOCHROMONE CAS#: 72798-32-4.

- GuideChem. (n.d.). 72798-32-4 CAS MSDS (6,8-DICHLORO-3-CYANOCHROMONE)....

- Semantic Scholar. (n.d.). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde.

- National Institutes of Health (NIH). (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC.

- ResearchGate. (n.d.). Various 3-cyano-2-oxopyridine derivatives with potential growth....

- TSI Journals. (n.d.). Therapeutic Potential of Chromones.

- National Institutes of Health (NIH). (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC.

- National Institutes of Health (NIH). (2020, June 15). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review.

- Oriental Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones.

- ResearchGate. (2020, June 3). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review.

- MDPI. (2023, September 12). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways.

- ResearchGate. (2016, August 9). (PDF) Synthesis and antimicrobial screening of some novel chromones and chlorochromones incorporated with 2-bromothiophene.

- MDPI. (n.d.). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme.

- PubMed. (2005, December 5). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents.

- PubMed. (n.d.). Bacterial Chemistry. VI. Biological Activities and Cytotoxicity of 1,3-dihydro-2H-indol-2-one Derivatives.

- PubMed Central. (n.d.). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- ResearchGate. (2022, August 7). One-Pot Synthesis , Characterization and Antimicrobial Activity of New 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)-Pyridones.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. pschemicals.com [pschemicals.com]

- 8. 6,8-DICHLORO-3-CYANOCHROMONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 6,8-Dichloro-3-cyanochromone: A Technical Guide for Advanced Research

Introduction: The Strategic Importance of 6,8-Dichloro-3-cyanochromone in Modern Chemistry

6,8-Dichloro-3-cyanochromone is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a chromone core substituted with two chlorine atoms and a cyano group, makes it a valuable building block in medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the chloro and cyano substituents enhances the reactivity of the chromone scaffold, opening avenues for the synthesis of complex molecular entities with potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[1][2] Furthermore, its structural motifs are integral to the development of novel fluorescent dyes and advanced polymers.[1][2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6,8-dichloro-3-cyanochromone. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide synthesizes predicted spectral data based on established principles and provides detailed analysis, interpretation, and proposed experimental protocols. By understanding the spectral characteristics of this versatile molecule, researchers can accelerate their discovery and development processes.

Molecular Structure and Key Spectroscopic Features

The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure. 6,8-Dichloro-3-cyanochromone possesses a rigid, planar chromone ring system. The positioning of the two chlorine atoms at positions 6 and 8, and the cyano group at position 3, dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6,8-dichloro-3-cyanochromone, both ¹H and ¹³C NMR are indispensable for confirming its structure and assessing purity.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 6,8-dichloro-3-cyanochromone is expected to be relatively simple, showcasing signals corresponding to the aromatic protons and the lone proton on the pyran ring. The electron-withdrawing effects of the substituents will significantly influence the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 6,8-Dichloro-3-cyanochromone

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | Singlet (s) |

| H-5 | 7.9 - 8.1 | Doublet (d) |

| H-7 | 7.6 - 7.8 | Doublet (d) |

Causality Behind Predicted Chemical Shifts:

-

H-2: This proton is part of an α,β-unsaturated system and is deshielded by the adjacent carbonyl group and the electronegative oxygen atom in the pyran ring. Its chemical shift is therefore predicted to be the furthest downfield.

-

Aromatic Protons (H-5 and H-7): The aromatic protons are deshielded by the ring current of the benzene ring. The presence of the electron-withdrawing chlorine atoms at positions 6 and 8 further deshields these protons. They are expected to appear as doublets due to coupling with each other.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon map of the molecule. Due to the lack of molecular symmetry, all 10 carbon atoms in 6,8-dichloro-3-cyanochromone are expected to be chemically non-equivalent, resulting in ten distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6,8-Dichloro-3-cyanochromone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-4) | 170 - 175 |

| C-O (C-8a) | 150 - 155 |

| C-Cl (C-6, C-8) | 130 - 140 |

| Aromatic C-H (C-5, C-7) | 120 - 130 |

| C-CN (C-3) | 115 - 120 |

| C-2 | 155 - 160 |

| C-4a | 120 - 125 |

| CN | 110 - 115 |

Interpretation of Key Carbon Signals:

-

Carbonyl Carbon (C-4): The carbonyl carbon is significantly deshielded and will appear at the lowest field.

-

Carbons Attached to Heteroatoms (C-O, C-Cl): Carbons directly bonded to electronegative oxygen and chlorine atoms will also be deshielded and appear at relatively low field.

-

Nitrile Carbon (CN): The carbon of the cyano group typically resonates in the 110-125 ppm range.

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol is crucial for obtaining high-quality NMR data.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended.

Sample Preparation:

-

Accurately weigh 10-15 mg of 6,8-dichloro-3-cyanochromone.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.

-

Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6,8-dichloro-3-cyanochromone will be characterized by the vibrational frequencies of its key functional groups.

Table 3: Predicted IR Absorption Frequencies for 6,8-Dichloro-3-cyanochromone

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 |

| C=O (Ketone) | 1650 - 1690 |

| C=C (Aromatic and Alkene) | 1550 - 1650 |

| C-O (Ether) | 1200 - 1300 |

| C-Cl (Aryl Chloride) | 1000 - 1100 |

Rationale for Vibrational Frequencies:

-

Nitrile (C≡N): The strong, sharp absorption band for the nitrile group is a key diagnostic feature and is expected in its characteristic region.

-

Carbonyl (C=O): The conjugated ketone will exhibit a strong absorption band. Its position may be slightly lowered due to conjugation with the aromatic ring and the double bond.

-

Aromatic and Alkene (C=C): Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon double bonds in the aromatic and pyran rings.

-

Ether (C-O) and Aryl Chloride (C-Cl): These single bond stretches will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two) is suitable.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 6,8-dichloro-3-cyanochromone sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For 6,8-dichloro-3-cyanochromone, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectral Data:

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will appear as a cluster of peaks:

-

[M]⁺ (containing two ³⁵Cl atoms)

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺ (containing two ³⁷Cl atoms) The expected intensity ratio of these peaks will be approximately 9:6:1.

-

-

Monoisotopic Mass: 238.9541 g/mol (for C₁₀H₃³⁵Cl₂NO₂)

Table 4: Predicted m/z Values for Molecular Ion Cluster

| Ion | Calculated m/z | Relative Abundance |

| [C₁₀H₃³⁵Cl₂NO₂]⁺ | 238.95 | ~100% (base peak in cluster) |

| [C₁₀H₃³⁵Cl³⁷ClNO₂]⁺ | 240.95 | ~65% |

| [C₁₀H₃³⁷Cl₂NO₂]⁺ | 242.95 | ~10% |

Predicted Fragmentation Pathway

The fragmentation pattern in the mass spectrum provides valuable structural information. For 6,8-dichloro-3-cyanochromone, fragmentation is likely to occur through characteristic pathways for chromones and chlorinated aromatic compounds.

Caption: Predicted major fragmentation pathways for 6,8-dichloro-3-cyanochromone.

Key Fragmentation Steps:

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for chromones is the retro-Diels-Alder reaction, leading to the loss of a neutral CO molecule.

-

Loss of a Chlorine Radical (Cl•): Cleavage of a C-Cl bond can result in the loss of a chlorine radical.

-

Sequential Losses: A combination of the above fragmentations can also be observed.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) is recommended.

Sample Preparation:

-

Prepare a dilute solution of 6,8-dichloro-3-cyanochromone (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation and confirm the proposed fragmentation pathways.

Conclusion: A Spectroscopic Fingerprint for a Molecule of High Potential

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic and spectrometric features of 6,8-dichloro-3-cyanochromone. The detailed analysis of the expected NMR, IR, and MS data, along with robust experimental protocols, serves as a valuable resource for researchers working with this important chemical entity. A thorough understanding of its spectral "fingerprint" is paramount for unambiguous identification, purity assessment, and the confident advancement of research in the fields of drug discovery and materials science. As experimental data for this compound becomes publicly available, this guide can serve as a foundational reference for its interpretation and validation.

References

- Madkour, H. F., & Gomaa, M. A. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry, 3(2), 220-227.

-

PubChem. 6,8-dichloro-3-cyanochromone. ([Link])

-

P&S Chemicals. Product information, 6,8-Dichloro-3-cyanochromone. ([Link])

Sources

Biological Activity of Substituted 3-Cyanochromones: A Guide to Synthesis, Mechanisms, and Therapeutic Applications

An In-depth Technical Guide

Abstract

The chromone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1][2][3] The introduction of a cyano (-CN) group at the C-3 position of the chromone ring creates a unique pharmacophore, the 3-cyanochromone, which demonstrates a distinct and potent spectrum of biological activities. This technical guide provides a comprehensive overview of substituted 3-cyanochromones for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing these compounds, details their diverse pharmacological properties—including antimicrobial, anticancer, and neuroprotective effects—and explores the underlying mechanisms of action. By synthesizing field-proven insights with technical data, this document aims to serve as an authoritative resource for advancing the development of 3-cyanochromone-based therapeutics.

Introduction: The 3-Cyanochromone Scaffold

Chromones (4H-1-benzopyran-4-ones) are a class of heterocyclic compounds widely recognized for their broad pharmacological potential, including anti-inflammatory, antioxidant, antiviral, and anticancer effects.[3][4] The versatility of the chromone core allows for extensive structural modifications, enabling the fine-tuning of its biological profile.[2] The introduction of a strong electron-withdrawing cyano group at the 3-position significantly alters the electronic properties of the pyrone ring, enhancing its reactivity and potential for interaction with biological targets. This modification has given rise to a family of compounds with potent and often specific activities, distinguishing them from other chromone derivatives. This guide consolidates current knowledge on these promising molecules, focusing on their synthesis, biological evaluation, and mechanistic pathways.

Synthetic Strategies for Substituted 3-Cyanochromones

The synthesis of the 3-cyanochromone scaffold is accessible through several well-established chemical methods. A common and efficient approach involves the cyclization of substituted 2-hydroxyacetophenones with reagents like dimethylformamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), which typically yields a 3-formylchromone intermediate.[5] This intermediate can be further converted to the 3-cyano derivative.

Another prominent route is the one-pot synthesis of 2-amino-3-cyano-4H-chromene derivatives, which are closely related and biologically active precursors or analogues.[6] These multicomponent reactions offer high efficiency and are suitable for generating libraries of diverse compounds for screening.[7]

Diagram 1: General Synthetic Pathway to 3-Cyanochromones

Caption: Generalized Vilsmeier-Haack approach to 3-cyanochromones.

Experimental Protocol 2.1: One-Pot Synthesis of N-Substituted-2-amino-3-cyano-4H-chromene Derivatives

This protocol is adapted from the methodology described by Rangisetty Mallikarjuna et al. and serves as a representative example for generating chromene libraries.[6]

Rationale: This one-pot, three-component reaction is highly efficient for creating molecular diversity. The base catalyst facilitates the initial Knoevenagel condensation, followed by an intramolecular Michael addition and cyclization to form the chromene ring in a single step.

Materials:

-

Substituted salicylaldehyde

-

Malononitrile

-

Appropriate secondary amine (e.g., morpholine)

-

Catalyst (e.g., piperidine)

-

Solvent (e.g., Ethanol)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), and the secondary amine (1 mmol) in 10 mL of ethanol.

-

Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the solid product often precipitates from the reaction mixture. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure N-substituted-2-amino-3-cyano-4H-chromene derivative.

-

Validation: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Antimicrobial Activities

Substituted 3-cyanochromones and their related 2-amino-3-cyanochromene derivatives have demonstrated significant potential as antimicrobial agents.[6] Their activity spans a broad range, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Antibacterial Activity: Studies have shown that these compounds are active against clinically relevant bacteria. For instance, 3-cyanocoumarin, a related structure, has shown notable activity against Escherichia coli and, to a lesser extent, Staphylococcus aureus.[8] The core 3-cyanochromone structure is a potent inhibitor of the WcbL protein in Gram-negative bacteria, with a reported IC₅₀ of 28 µM and a Ki of 10 µM, highlighting a specific molecular target.[9]

Antifungal Activity: Several synthesized N-substituted-3-cyanochromene derivatives have been evaluated for their antifungal properties against species like Candida albicans and Aspergillus niger.[6] Many of these compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values comparable or superior to the standard drug, fluconazole.[6]

Table 1: Summary of Antimicrobial Activity (MIC values) of Selected 3-Cyanochromone Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| N-substituted-3-cyano chromenes | Aspergillus niger | Comparable to Fluconazole | [6] |

| N-substituted-3-cyano chromenes | Candida albicans | Comparable to Fluconazole | [6] |

| 3-cyanocoumarin | Escherichia coli | Active (specific value not provided) | [8] |

| 3-cyanocoumarin | Staphylococcus aureus | Less Active | [8] |

Diagram 2: Proposed Mechanism of Antibacterial Action

Caption: Inhibition of WcbL protein by 3-cyanochromone in bacteria.

Experimental Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This is the gold-standard method for quantifying the in vitro antimicrobial activity of a compound. It determines the lowest concentration of the drug that visibly inhibits microbial growth, providing a crucial metric for comparing potency.

Materials:

-

Test compounds (dissolved in DMSO)

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (medium only) and vehicle control (medium with DMSO)

-

Microplate reader or visual inspection

Procedure:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Grow the microbial culture to a logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

-

Controls: Include wells for a positive control (inoculum + standard antibiotic), a negative control (sterile medium only), and a vehicle control (inoculum + medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader at 600 nm.

Anticancer Potential

The 3-cyanochromone scaffold is a promising platform for the development of novel anticancer agents.[10] Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549).[11][12]

Mechanisms of Action: The anticancer effects of these compounds are often multifaceted.

-

Apoptosis Induction: Certain chromone derivatives induce programmed cell death. For example, epiremisporine H, a chromone derivative, was shown to induce apoptosis in HT-29 colon cancer cells through the modulation of the Bcl-2/Bax signaling cascade and activation of caspase-3.[11]

-

Kinase Inhibition: Hybrid molecules incorporating the 3-cyanopyridone moiety (structurally related to 3-cyanochromone) have been developed as dual inhibitors of key oncogenic pathways, such as EGFR and BRAFV600E, demonstrating the scaffold's potential for targeted therapy.[13]

-

Cell Cycle Arrest: Studies on related structures have shown a strong inhibitory effect on the cell cycle, with compounds causing cell arrest in the G2/M phase.[14]

Table 2: In Vitro Cytotoxicity (IC₅₀ values) of Representative Chromone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| Epiremisporine H | HT-29 (Colon) | 21.17 | Apoptosis Induction | [11] |

| Succinimide-Naphthoquinone | MCF-7 (Breast) | Highly Cytotoxic | Not specified | [12] |

| 3-Cyanopyridone/Pyrazoline Hybrid | A-549 (Lung) | 1.00 | Dual EGFR/BRAFV600E Inhibition | [13] |

| 3-Benzylidenechromanone Analogue | HL-60 (Leukemia) | Active | G2/M Cell Cycle Arrest | [14] |

Diagram 3: Anticancer Mechanism via Apoptosis Induction

Caption: Apoptosis pathway initiated by a 3-cyanochromone derivative.

Experimental Protocol 4.1: MTT Assay for Cell Viability and Cytotoxicity

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines and to determine their IC₅₀ values.

Materials:

-

Human cancer cell lines (e.g., HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Multi-channel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Neuroprotective and Related Activities

The chromone scaffold is increasingly recognized for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[15] This activity is often linked to the inhibition of key enzymes and the mitigation of oxidative stress.

Mechanism of Action: A primary target for chromone-based compounds is Monoamine Oxidase (MAO), particularly MAO-B.[15] MAO enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibiting MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. Chromone derivatives have been identified as potent and selective MAO-B inhibitors.[15] While research specifically on 3-cyano substituted chromones in this area is still emerging, the foundational activity of the parent scaffold suggests this is a promising avenue for exploration. Additionally, chromones have been shown to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[15]

Diagram 4: Role of MAO-B Inhibition in Neuroprotection

Caption: Neuroprotective effect via MAO-B inhibition by chromones.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-cyanochromones is heavily influenced by the nature and position of other substituents on the chromone core.[2]

-

Position 2: The substituent at the C-2 position is critical. Incorporating different aryl or heterocyclic groups at this position can significantly modulate anticancer or antimicrobial potency.

-

Benzene Ring (A-Ring): The addition of halogen or alkyl groups to the benzene portion of the chromone scaffold has been shown to produce more active antimicrobial compounds.[2]

-

Hybrid Molecules: Linking the 3-cyanochromone scaffold to other pharmacophores, such as pyrazoline or 1,2,3-triazole, can create hybrid molecules with enhanced or novel activities, such as dual-target kinase inhibition or potent antifungal effects.[2][13]

Future Perspectives and Challenges

Substituted 3-cyanochromones represent a highly versatile and promising scaffold for drug discovery. The existing body of research demonstrates their potent antimicrobial and anticancer activities, with emerging potential in the neuroprotective space.

Future Directions:

-

In Vivo Studies: The majority of current data is from in vitro assays. Future work must focus on evaluating the efficacy, pharmacokinetics, and toxicology of lead compounds in animal models.

-

Mechanism Elucidation: While some mechanisms have been identified, further studies are needed to fully understand the molecular targets and pathways for many of the observed activities.

-

Library Expansion: The use of combinatorial and multicomponent synthesis strategies should be expanded to generate larger, more diverse libraries of 3-cyanochromones for high-throughput screening against a wider range of biological targets.[7]

-

Optimization: Lead compounds identified from initial screenings require further medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

The primary challenge lies in translating the potent in vitro activity into safe and effective in vivo therapeutics. However, the chemical tractability and demonstrated biological potential of the 3-cyanochromone scaffold make it an exciting and valuable area for continued investigation in modern drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Multicomponent Cascade Reaction of 3-Cyanochromones: Highly Site-Selective Synthesis of 2-(1 H-Imidazol-1-yl)-4 H-chromen-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Cyanochromone| [dcchemicals.com]

- 10. Aurone: A biologically attractive scaffold as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Succinimide-Containing Chromones, Naphthoquinones, and Xanthones under Rh(III) Catalysis: Evaluation of Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Chemistry of 6,8-Dichloro-3-cyanochromone

Foreword: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as privileged structures, offering a foundation for the development of a diverse array of functional molecules. The chromone ring system is one such scaffold, and its halogenated and cyanated derivatives have garnered significant attention for their unique chemical reactivity and biological potential. This technical guide provides a comprehensive exploration of a specific, highly functionalized chromone: 6,8-dichloro-3-cyanochromone . We will delve into its historical context, dissect its synthesis, and explore its applications, providing researchers, scientists, and drug development professionals with a detailed understanding of this versatile compound.

The Genesis of a Versatile Intermediate: Discovery and Historical Context

While the precise moment of the first synthesis of 6,8-dichloro-3-cyanochromone is not prominently documented in readily available literature, its emergence can be understood within the broader context of the exploration of chromone chemistry throughout the 20th century. The chromone core, a benzopyran-4-one structure, was first identified in the early 1900s.[1] Subsequent decades saw extensive research into the synthesis and derivatization of this scaffold, driven by the discovery of naturally occurring chromones with significant biological activities.[2][3]

The introduction of substituents at various positions on the chromone ring allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and biological profile. The development of synthetic methodologies like the Vilsmeier-Haack reaction provided a reliable means to introduce a formyl group at the 3-position of the chromone ring, creating a key intermediate for further functionalization.[4][5][6][7] It is from this lineage of synthetic exploration that 6,8-dichloro-3-cyanochromone likely arose, born from the systematic investigation of substituted chromones for potential applications in pharmaceuticals and other chemical industries.

The presence of two chlorine atoms at the 6 and 8 positions significantly influences the electron density of the aromatic ring, while the cyano group at the 3-position acts as a potent electron-withdrawing group and a versatile chemical handle for further reactions. This specific combination of functional groups bestows upon the molecule a unique reactivity profile, making it a valuable building block in organic synthesis.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of 6,8-dichloro-3-cyanochromone is a multi-step process that begins with a readily available starting material, 2,4-dichlorophenol. The overall synthetic strategy involves the construction of the chromone ring system followed by the introduction of the cyano group.

Step 1: Acetylation of 2,4-Dichlorophenol

The initial step is the acylation of 2,4-dichlorophenol to introduce an acetyl group, which will ultimately become part of the pyrone ring of the chromone. A common method for this transformation is the Fries rearrangement, though direct acetylation to the corresponding acetophenone is also feasible.

Experimental Protocol: Synthesis of 2-Hydroxy-3,5-dichloroacetophenone

-

Rationale: This reaction introduces the acetyl group necessary for the subsequent cyclization to form the chromone ring. The hydroxyl group directs the acylation primarily to the ortho and para positions. With the para position blocked by a chlorine atom, the reaction favors the formation of the ortho-acetylated product.

-

Procedure:

-

To a solution of 2,4-dichlorophenol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride).

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, carefully quench the reaction with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-hydroxy-3,5-dichloroacetophenone.

-

Step 2: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6][7] In this step, 2-hydroxy-3,5-dichloroacetophenone is cyclized and formylated in a one-pot reaction to yield the key intermediate, 6,8-dichloro-3-formylchromone.[3][8]

Experimental Protocol: Synthesis of 6,8-Dichloro-3-formylchromone

-

Causality: The Vilsmeier reagent, a chloroiminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[4][5] The hydroxyl group of the acetophenone attacks the carbonyl carbon of DMF, initiating a cascade of reactions that leads to the formation of the pyrone ring and the introduction of the formyl group at the 3-position.

-

Procedure:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride to dimethylformamide with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of 2-hydroxy-3,5-dichloroacetophenone in DMF.

-

Allow the reaction to stir at room temperature for several hours, then heat to complete the reaction.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6,8-dichloro-3-formylchromone.[2]

-

Step 3: Conversion of the Formyl Group to a Cyano Group

The final step in the synthesis is the conversion of the aldehyde functionality of 6,8-dichloro-3-formylchromone into a nitrile (cyano) group. Several methods are available for this transformation, a common one being the reaction with hydroxylamine followed by dehydration.[9]

Experimental Protocol: Synthesis of 6,8-Dichloro-3-cyanochromone

-

Mechanism Insight: The 3-formylchromone is first converted to its oxime by reaction with hydroxylamine. This oxime is then dehydrated to the corresponding nitrile. A variety of dehydrating agents can be employed, including acetic anhydride, thionyl chloride, or phosphorus pentoxide.

-

Procedure:

-

Dissolve 6,8-dichloro-3-formylchromone in a suitable solvent such as formic acid or pyridine.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium formate or pyridine).

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude 6,8-dichloro-3-cyanochromone by recrystallization.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway to 6,8-dichloro-3-cyanochromone.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of 6,8-dichloro-3-cyanochromone is essential for its use in research and development. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₃Cl₂NO₂ |

| Molecular Weight | 240.04 g/mol |

| CAS Number | 72798-32-4 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 169-174 °C |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data (Expected):

-

¹H NMR: Signals corresponding to the aromatic protons on the chromone ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrone ring, the aromatic carbons, and the nitrile carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=O (ketone), C≡N (nitrile), and C-Cl bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Chemical Reactivity and Applications in Synthesis

The reactivity of 6,8-dichloro-3-cyanochromone is dictated by its unique arrangement of functional groups, making it a valuable synthon for the construction of more complex heterocyclic systems.

Nucleophilic Addition to the Pyran Ring

The electron-deficient nature of the chromone ring, enhanced by the two chlorine atoms and the cyano group, makes it susceptible to nucleophilic attack. The C2 position is particularly electrophilic, and reaction with various nucleophiles can lead to ring-opening and subsequent rearrangement to form new heterocyclic structures.

Reactions of the Cyano Group

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions, providing a gateway to a variety of nitrogen-containing heterocycles.

Applications as a Synthetic Intermediate

The versatility of 6,8-dichloro-3-cyanochromone has led to its use as a key intermediate in the synthesis of a range of target molecules:

-

Pharmaceuticals: It serves as a building block for the synthesis of compounds with potential anti-inflammatory and anti-cancer activities. The chromone scaffold itself is a known pharmacophore, and the dichloro and cyano functionalities allow for the introduction of diverse substituents to explore structure-activity relationships.

-

Fluorescent Dyes: The extended π-system of the chromone ring, coupled with the electronic effects of the substituents, makes it a suitable core for the development of fluorescent probes and dyes for biological imaging and sensing applications.

-

Materials Science: The compound's reactivity and stability make it a candidate for incorporation into polymers and coatings to enhance their properties.

-

Agrochemicals: The chromone nucleus is found in some agrochemicals, and derivatives of 6,8-dichloro-3-cyanochromone are explored for their potential as pesticides and herbicides.

Reaction Pathway Diagram

Caption: Key reaction pathways of 6,8-dichloro-3-cyanochromone.

Future Perspectives and Conclusion

6,8-Dichloro-3-cyanochromone stands as a testament to the power of synthetic chemistry to create highly functionalized molecules with broad utility. While its initial discovery may not be a celebrated event in the annals of chemistry, its continued presence in the catalogs of chemical suppliers and its implicit role in the synthesis of more complex molecules underscore its importance as a versatile intermediate.

For researchers in drug discovery, this compound offers a rigid scaffold that can be elaborated to probe interactions with biological targets. The chloro substituents provide sites for potential metabolic stability or specific interactions, while the cyano group is a gateway to a multitude of other functionalities. In materials science, the inherent properties of the chromone core, modified by its substituents, present opportunities for the design of novel functional materials.

This technical guide has provided a comprehensive overview of the synthesis, properties, and reactivity of 6,8-dichloro-3-cyanochromone. It is our hope that this detailed information will serve as a valuable resource for scientists and researchers, empowering them to unlock the full potential of this intriguing and highly functionalized molecule in their respective fields.

References

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Reddy, G. J., Latha, D., & Rao, K. S. (2004). A mild and facile method for the synthesis of 3-cyanochromones from oximes derived from 3-formylchromones using dimethylformamide-thionylchloride complex.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-657.

- Nandgaonkar, P. A., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.

-

Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link].

-

Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 6, 2026, from [Link].

- Sosnovskikh, V. Y. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. SynOpen, 5(03), 255-277.

- Chromone As A Versatile Nucleus. (2021). International Journal of Multidisciplinary Research in Science, Engineering and Technology.

- Keri, R. S., Budagumpi, S., Pai, K. R., & Jadhav, R. G. (2014). Chromones as a privileged scaffold in drug discovery: a review. European journal of medicinal chemistry, 78, 340-374.

- Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. (2021). Organic Letters, 23(17), 6866-6871.

- Organocatalytic oxa‐Michael/Michael Addition/Deformylation Cascade Reaction of 3‐Formylchromone with p‐Quinol: Synthesis of the Furanochromanone Skeleton. (n.d.).

- Synthesis of substituted 3-formyl chromones. (n.d.).

- Divergent Synthesis of 2-Chromonyl-3-hydrazono-chromones and 2-Alkoxy-3-hydrazono-chromones through Switchable Annulation Reactions of o-Hydroxyphenylenaminones with Aryldiazonium Salts. (2024). Organic Letters.

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction | Chem-Station Int. Ed. (2014, April 13). Retrieved from [Link]

-

6,8-DICHLORO-3-FORMYLCHROMONE CAS#: 64481-10-3; ChemWhat Code: 943062. (n.d.). Retrieved from [Link]

- Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.). Semantic Scholar.

-

6,8-DICHLORO-3-CYANOCHROMONE CAS#: 72798-32-4; ChemWhat Code: 6966. (n.d.). Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. chemwhat.com [chemwhat.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6,8-Dichloro-3-cyanochromone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, 3-cyanochromone derivatives, particularly those with halogen substitutions such as 6,8-dichloro-3-cyanochromone, represent a versatile and highly reactive platform for the development of novel therapeutic agents. The presence of the electron-withdrawing cyano group at the 3-position, combined with the dichlorination on the benzo ring, imparts unique chemical and biological properties, making these compounds valuable starting points for drug discovery programs targeting cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of 6,8-dichloro-3-cyanochromone derivatives and their structural analogs. We will delve into detailed synthetic methodologies, explore the structure-activity relationships that govern their biological effects, and discuss their mechanisms of action, with a focus on their potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the creation of next-generation therapeutics.

Introduction: The Significance of the Chromone Scaffold

Chromones, or 4H-chromen-4-ones, are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature, particularly in plants.[1] This benzopyranone core is a key constituent of many natural products and has been a fertile ground for the synthesis of a multitude of biologically active molecules. The inherent structural features of the chromone ring system allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, antibacterial, and antioxidant activities.[1]

The 3-cyanochromone moiety is of particular interest due to the electronic and steric influence of the cyano group. This powerful electron-withdrawing group enhances the reactivity of the chromone core, making it an excellent electrophile for various nucleophilic addition and ring-transformation reactions.[2] This reactivity has been exploited to generate a rich diversity of heterocyclic compounds. Furthermore, the nitrile group itself can participate in crucial binding interactions with biological targets, such as hydrogen bonding, and can act as a bioisostere for other functional groups, contributing to the overall pharmacological profile of the molecule.

The addition of dichloro substituents at the 6 and 8 positions of the 3-cyanochromone scaffold further modulates its physicochemical properties, such as lipophilicity and electronic distribution, which can significantly impact its biological activity and pharmacokinetic profile. This makes 6,8-dichloro-3-cyanochromone a highly valuable starting material for the synthesis of novel drug candidates.

Synthesis of 6,8-Dichloro-3-cyanochromone and its Derivatives

The synthetic accessibility of 6,8-dichloro-3-cyanochromone and its derivatives is a key factor in its utility as a scaffold for drug discovery. The core structure can be synthesized through several established methods, and its reactivity allows for a wide range of subsequent modifications.

Synthesis of the 6,8-Dichloro-3-cyanochromone Core

A common and efficient method for the synthesis of 3-cyanochromones involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate reagent to introduce the C2-C3 unit of the pyranone ring. A mild and facile method for the synthesis of 3-cyanochromones involves the use of a dimethylformamide-thionyl chloride complex with oximes derived from 3-formylchromones.[3]

Derivatization of the 6,8-Dichloro-3-cyanochromone Scaffold

The electrophilic nature of the C2 position in the 3-cyanochromone ring system makes it susceptible to nucleophilic attack. This reactivity is the cornerstone of the derivatization of the 6,8-dichloro-3-cyanochromone core.

Primary and secondary amines readily react with 3-cyanochromones, leading to a variety of heterocyclic products. The reaction of 3-cyanochromones with primary aromatic amines can lead to the formation of 2-amino-3-(aryliminomethyl)chromones.[2] These reactions often proceed through a ring-opening and subsequent recyclization mechanism. This reactivity can be harnessed to synthesize a diverse library of nitrogen-containing heterocyclic derivatives with potential biological activities.

Carbon nucleophiles, such as active methylene compounds, can also react with 3-cyanochromones to form new carbon-carbon bonds and construct more complex molecular architectures. For instance, a base-promoted reaction of 3-cyanochromones with β-ketodinitriles has been reported to yield novel furan-linked iminomethyl 2-aminochromone derivatives.[2]

The reactivity of the 3-cyanochromone core can be further exploited to construct fused heterocyclic systems. For example, reaction with binucleophiles can lead to the formation of pyrano[3,2-c]quinolines and other complex ring systems.[4]

Biological Activities and Therapeutic Potential

Derivatives of 6,8-dichloro-3-cyanochromone and its analogs have shown significant promise in two primary therapeutic areas: oncology and anti-inflammatory applications.

Anticancer Activity

The chromone scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives of 3-cyanochromones and their analogs have demonstrated potent cytotoxic activity against a range of cancer cell lines.

A significant body of evidence suggests that many chromone-based anticancer agents exert their effects through the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

-

MEK1/2 Inhibition: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of MEK1 and MEK2, upstream kinases in this pathway, is a validated strategy for cancer therapy. Chromone-based compounds have been developed as allosteric inhibitors of MEK1/2, with some derivatives showing IC50 values in the nanomolar range.[6]

-

ULK1 Inhibition and Autophagy Modulation: Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a cellular process that can promote cancer cell survival under stress. A novel chromone-based compound has been identified as a potential inhibitor of ULK1, leading to the modulation of autophagy and induction of apoptosis in colon cancer cells.[7] This compound exhibited a lethal concentration 50 (LC50) of 3.2 µM against colorectal cancer cells.[7]

-

ATR Kinase Inhibition: Ataxia-telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR) pathway, which is essential for cancer cell survival. Benzothiazole and chromone derivatives have been investigated as potential ATR kinase inhibitors, with some compounds showing promising anticancer activity.[8]

-

Other Kinase Targets: Chromone derivatives have also been investigated as inhibitors of other kinases, including cyclin-dependent kinases (CDKs) and p38α mitogen-activated protein kinase (MAPK).[5][9]

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Inhibition of these enzymes is a common mechanism of action for many anticancer drugs. Novel 6-chloro- and 6-fluoro-chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors, demonstrating promising anticancer activity in vitro and in vivo.[10]

While specific SAR studies on a library of 6,8-dichloro-3-cyanochromone derivatives are not extensively reported in the public domain, valuable insights can be gleaned from studies on related analogs, such as styrylchromones and other substituted chromones.

For 3-styrylchromones, it has been observed that the presence of a methoxy group at the 6-position of the chromone ring and a hydroxyl group at the 4'-position of the styryl moiety can enhance tumor selectivity.[9] In a series of chromone-derived molecules, the presence of two halogen atoms on both the chromone core and a chalcone fragment resulted in prominent activity against a colon cancer cell line.[5] For quinoline-based analogs, the introduction of bromine and cyano groups significantly enhances antiproliferative activity.[6]

The following table summarizes the anticancer activity of selected chromone and cyanopyridine analogs, providing a basis for predicting the potential of 6,8-dichloro-3-cyanochromone derivatives.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50/LC50 | Reference |

| Chromone-based ULK1 Inhibitor | Compound 8 | Colorectal (SW620) | 3.2 µM (LC50) | [7] |

| Chromone-based MEK1/2 Modulators | Two lead compounds | Various human cancer cell lines | 73-97 nM (IC50) | [6] |

| Benzothiazole-chromone hybrid | Compound 7l | HCT116, HeLa | Not specified, but highly potent | [8] |

| 3-Styrylchromone | Methoxy at C6, Hydroxyl at C4' | Oral squamous cell carcinoma | High tumor selectivity | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The chromone scaffold has been explored for the development of anti-inflammatory agents.

The anti-inflammatory effects of chromone derivatives are often attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory signaling pathways like NF-κB.

For pyrano[3,2-c]quinoline analogues, substitutions on the aryl ring at the C4 position of the pyrano[3,2-c]quinolone core appear to be important for the inhibition of the pro-inflammatory cytokines TNF-α and IL-6.[11] In a series of diclofenac N-derivatives, several compounds showed improved anti-inflammatory effects compared to the parent drug.[12]

Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis and biological evaluation of 3-cyanochromone derivatives. These protocols are intended as a guide and may require optimization for specific substrates and assays.

General Synthesis of 3-Cyano-2-pyridone Derivatives (Analog Synthesis)

This protocol describes a general method for the synthesis of 3-cyano-2-pyridone derivatives, which are structural analogs of 3-cyanochromones and can provide insights into their chemical reactivity and biological activity.

-

Synthesis of N-alkylated-2-cyanoacetamide: A mixture of a substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at a high temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.[2]

-

Synthesis of 3-Cyano-2-pyridone: The N-alkylated-2-cyanoacetamide (0.006 mol) is reacted with acetylacetone (0.006 mol) in the presence of a catalytic amount of potassium hydroxide (KOH) in ethanol as a solvent. The reaction mixture is refluxed at 80°C for 4 hours, with the progress monitored by TLC. After cooling, the precipitated product is collected by filtration and washed with ethanol to yield the desired 3-cyano-2-pyridone derivative.[13]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

General Synthetic Pathway for 3-Cyano-2-pyridone Analogs

Caption: General synthetic scheme for 3-cyano-2-pyridone analogs.

Workflow for In Vitro Anticancer Activity Screening

Caption: Workflow of the MTT assay for anticancer drug screening.

Conclusion and Future Directions